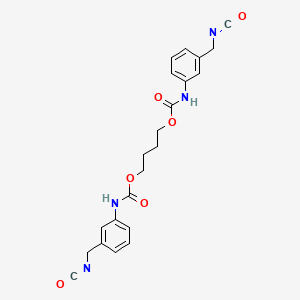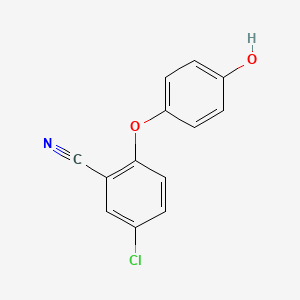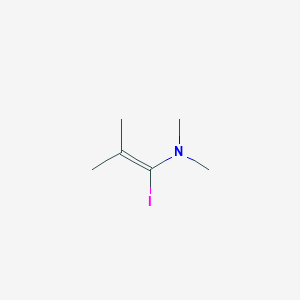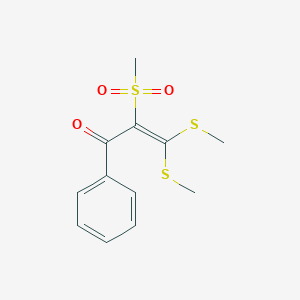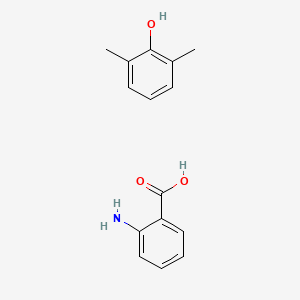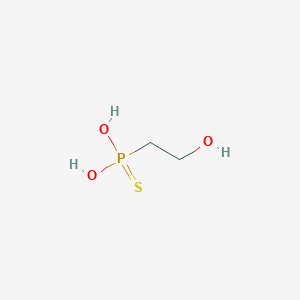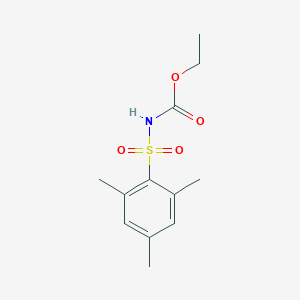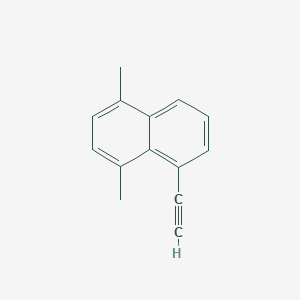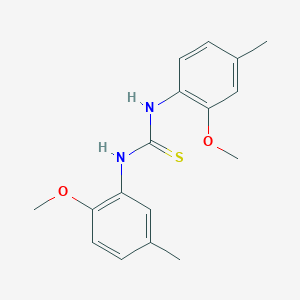
Di-(2-methoxy-5-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(2-methoxy-5-methylphenyl)thiourea: is an organosulfur compound with the molecular formula C16H18N2O2S. It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing di-(2-methoxy-5-methylphenyl)thiourea involves the condensation of 2-methoxy-5-methylaniline with thiophosgene (CSCl2) in the presence of a base such as triethylamine.
Thioacylation: Another method involves the reaction of 2-methoxy-5-methylaniline with carbon disulfide (CS2) in an aqueous medium.
Industrial Production Methods: Industrial production of this compound often involves large-scale thioacylation reactions using readily available starting materials like 2-methoxy-5-methylaniline and carbon disulfide. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Di-(2-methoxy-5-methylphenyl)thiourea can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Nucleophilic substitution reactions can occur at the thiocarbonyl group, leading to the formation of various substituted thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiourea derivatives
Scientific Research Applications
Chemistry: Di-(2-methoxy-5-methylphenyl)thiourea is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets for the treatment of neurodegenerative diseases .
Medicine: Its derivatives have been investigated for their antimicrobial, antioxidant, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed as a stabilizer in the formulation of certain materials .
Mechanism of Action
The mechanism of action of di-(2-methoxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiocarbonyl group (C=S) in the compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition . This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects such as the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Comparison with Similar Compounds
- N-(2-Methoxy-5-methylphenyl)thiourea
- 1-(2-Methoxy-5-methylphenyl)-3-phenylthiourea
- 1-(2-Methoxy-5-methylphenyl)-3-(2-naphthyl)thiourea
Comparison: Di-(2-methoxy-5-methylphenyl)thiourea is unique due to its symmetrical structure, which imparts distinct physicochemical properties compared to its asymmetrical counterparts. The presence of two methoxy and methyl groups enhances its solubility and reactivity in various chemical reactions . Additionally, its symmetrical nature may contribute to more consistent biological activity and easier purification processes .
Properties
CAS No. |
63980-68-7 |
|---|---|
Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(2-methoxy-4-methylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-11-6-8-15(20-3)14(9-11)19-17(22)18-13-7-5-12(2)10-16(13)21-4/h5-10H,1-4H3,(H2,18,19,22) |
InChI Key |
OGDPRTUTXQONQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
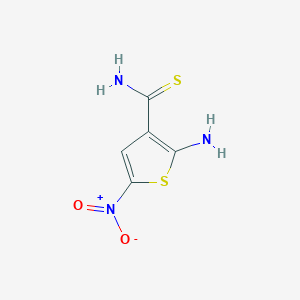
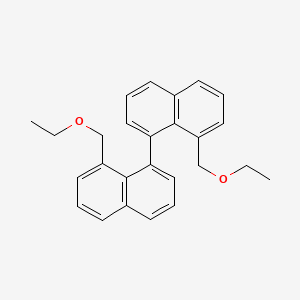
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
